An In-depth Technical Guide to Boc-2-Methoxy-D-Phenylalanine for Advanced Research
An In-depth Technical Guide to Boc-2-Methoxy-D-Phenylalanine for Advanced Research
This guide provides a comprehensive technical overview of N-tert-Butoxycarbonyl-2-methoxy-D-phenylalanine (Boc-2-Methoxy-D-Phenylalanine), a specialized amino acid derivative of significant interest to researchers and professionals in drug discovery and peptide chemistry. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, underpinned by scientific principles and practical insights.
Compound Identification and Physicochemical Profile
Chemical Identity
Boc-2-Methoxy-D-Phenylalanine is a non-natural amino acid derivative. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino function makes it a key building block in solid-phase and solution-phase peptide synthesis. The methoxy group at the ortho position of the phenyl ring introduces unique steric and electronic properties compared to its unsubstituted counterpart, Boc-D-phenylalanine.
A critical point of clarification is the Chemical Abstracts Service (CAS) number. While the L-enantiomer, Boc-2-methoxy-L-phenylalanine, is well-documented with CAS Number 143415-63-8 , a specific CAS number for the D-enantiomer is not consistently reported in major chemical databases. For the purpose of synthesis, the precursor, 2-Methoxy-D-phenylalanine, has been assigned CAS Number 170642-31-6 . Researchers should exercise diligence in sourcing and characterizing this compound.
Physicochemical Properties
The introduction of the 2-methoxy group influences the molecule's conformation and potential interactions. The following table summarizes its key physicochemical properties, with some values being predicted based on its structure and data from its L-enantiomer and other closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₁NO₅ | Calculated |
| Molecular Weight | 295.33 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from L-enantiomer[1] |
| Melting Point | ~157 °C | Based on L-enantiomer |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge for Boc-amino acids |
| pKa (Carboxylic Acid) | ~3-4 | Predicted |
| pKa (Amine) | ~9-10 (as free amine) | Predicted |
| Optical Rotation | Expected to be opposite in sign to the L-enantiomer | Theoretical |
Synthesis and Purification: A Validated Protocol
The synthesis of Boc-2-Methoxy-D-Phenylalanine is most commonly achieved through the N-protection of the parent amino acid, 2-Methoxy-D-phenylalanine. The following protocol is a robust and widely applicable method.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of Boc-2-Methoxy-D-Phenylalanine.
Step-by-Step Experimental Protocol
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Dissolution: Dissolve 2-Methoxy-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (or a suitable bicarbonate solution) at room temperature with vigorous stirring.
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Boc-Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
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Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a cold 1M solution of potassium hydrogen sulfate (KHSO₄) or citric acid. The product should precipitate as a white solid or oil.
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Extract the product with ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system such as ethyl acetate/hexane.[2]
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Characterization: The final product should be characterized by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Analytical Characterization
Due to the scarcity of published data for Boc-2-Methoxy-D-Phenylalanine, the following characterization data is predicted based on the known spectra of Boc-D-phenylalanine and the expected influence of the 2-methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methoxy group (a singlet at ~3.8 ppm), the alpha- and beta-protons of the amino acid backbone (multiplets between 3.0 and 4.5 ppm), and the aromatic protons (multiplets between 6.8 and 7.3 ppm). The ortho-methoxy group will influence the chemical shifts and splitting patterns of the aromatic protons compared to unsubstituted phenylalanine.
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¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (acid and carbamate), the quaternary carbon of the Boc group, the methoxy carbon, the alpha-carbon of the amino acid, and the aromatic carbons.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. Common fragmentation patterns would involve the loss of the Boc group or the carboxylic acid moiety.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to confirm the enantiomeric purity of the final product.
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Method: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin or ristocetin-based columns), is effective for separating Boc-amino acid enantiomers.[3]
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Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., triethylammonium acetate or ammonium trifluoroacetate).[3]
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Detection: UV detection at a wavelength where the phenyl ring absorbs (typically around 254 nm) is standard.
Applications in Research and Drug Development
The incorporation of non-natural amino acids like Boc-2-Methoxy-D-Phenylalanine into peptides is a powerful strategy in medicinal chemistry.
Rationale for Use
Caption: Strategic advantages of incorporating Boc-2-Methoxy-D-Phenylalanine into peptide sequences.
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Proteolytic Resistance: The D-configuration of the amino acid provides resistance to degradation by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide therapeutic.
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Conformational Control: The ortho-methoxy group can impose steric constraints on the peptide backbone, favoring specific secondary structures such as β-turns. This conformational rigidity can lead to higher binding affinity and selectivity for a biological target.
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Modified Binding Interactions: The methoxy group can alter the electronic properties of the aromatic ring and potentially form new hydrogen bonds or other interactions within a receptor's binding pocket, leading to modified pharmacological activity.
Potential Therapeutic Areas
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Antimicrobial Peptides: The design of novel antimicrobial peptides with enhanced stability and efficacy is an active area of research. The incorporation of D-amino acids and other modifications can lead to potent agents against resistant bacteria.
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Neuroscience: Phenylalanine derivatives are precursors to neurotransmitters, and their analogs are valuable tools for studying neurological pathways and developing treatments for neurological disorders.
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Oncology: Peptide-based drugs are increasingly used in oncology for targeted therapy. The unique properties of Boc-2-Methoxy-D-Phenylalanine can be exploited to design peptides with improved tumor targeting and penetration.
References
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Aralez Bio. 2-methoxy-L-phenylalanine. Available at: [Link].
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HDH Chemicals. 2-Methoxy-L-phenylalanine, min 98%, 5 grams. Available at: [Link].
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Chu-肽生物科技. 2-Methoxy-D-Phenylalanine. Available at: [Link].
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Bhattacharya, S. et al. (2011). Synthesis and characterization of a novel dipeptide derivative for potential use in nuclear medicine. Der Pharma Chemica, 3(3), 174-188. Available at: [Link].
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Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link].
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PubChem. Boc-D-phenylalanine. Available at: [Link].
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Phenomenex. Chiral HPLC Separations. Available at: [Link].
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Hroboňová, K. et al. (2013). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available at: [Link].
- Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v77p0057.
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link].
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ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Available at: [Link].
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MDPI. Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. Available at: [Link].
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PubChem. 2-Methoxy-L-Phenylalanine. Available at: [Link].
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PubMed. Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. Available at: [Link].
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NTU > IRep. Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Available at: [Link].
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ResearchGate. Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. Available at: [Link].
